molecular formula C9H12N2O2S2 B5799384 N-[(ethylamino)carbonothioyl]benzenesulfonamide

N-[(ethylamino)carbonothioyl]benzenesulfonamide

Cat. No. B5799384
M. Wt: 244.3 g/mol
InChI Key: VCBJLGXHPJFFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(ethylamino)carbonothioyl]benzenesulfonamide, commonly known as Sulfathiazole, is a sulfonamide antibiotic used in the treatment of bacterial infections. It was first synthesized in 1938 and has since been widely used in the medical field. Sulfathiazole belongs to the class of sulfonamides, which are synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Mechanism of Action

Sulfathiazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and without it, the bacteria cannot survive. Sulfathiazole binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.
Biochemical and Physiological Effects:
Sulfathiazole has been shown to have a broad spectrum of activity against various bacteria, including Gram-positive and Gram-negative bacteria. It is absorbed well in the gastrointestinal tract and distributed throughout the body. Sulfathiazole is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Sulfathiazole has several advantages in laboratory experiments. It is readily available, inexpensive, and has a long shelf life. It is also easy to administer and can be used in both in vitro and in vivo experiments. However, Sulfathiazole has some limitations. It can be toxic to some cell lines, and its effectiveness can be affected by the presence of other substances.

Future Directions

There are several future directions for the research of Sulfathiazole. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of Sulfathiazole and its interaction with other substances. Additionally, the use of Sulfathiazole in combination with other antibiotics is an exciting avenue of research for the treatment of bacterial infections.

Synthesis Methods

The synthesis of Sulfathiazole involves the reaction between 4-aminobenzenesulfonamide and ethyl isothiocyanate in the presence of a base. The reaction produces Sulfathiazole as a white crystalline solid with a melting point of 203-204°C. The purity of the compound can be determined by thin-layer chromatography and melting point determination.

Scientific Research Applications

Sulfathiazole has been extensively studied for its antimicrobial properties. It has been used to treat various bacterial infections, including urinary tract infections, pneumonia, and meningitis. In addition to its medical applications, Sulfathiazole has also been used in the food industry to prevent the growth of bacteria in meat and poultry.

properties

IUPAC Name

1-(benzenesulfonyl)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c1-2-10-9(14)11-15(12,13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBJLGXHPJFFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(ethylcarbamothioyl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.